(3'-Methoxy-biphenyl-2-yl)-acetic acid

Description

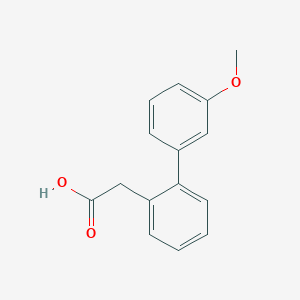

(3'-Methoxy-biphenyl-2-yl)-acetic acid (CAS 108478-56-4) is a biphenyl-substituted acetic acid derivative with the molecular formula C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol . Its structure features a biphenyl core with a methoxy group (-OCH₃) at the 3'-position of the second phenyl ring and an acetic acid moiety (-CH₂COOH) at the 2-position of the first phenyl ring (Figure 1).

Properties

IUPAC Name |

2-[2-(3-methoxyphenyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-18-13-7-4-6-11(9-13)14-8-3-2-5-12(14)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFLKFVOJFTSQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=CC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374840 | |

| Record name | 2-Biphenyl-(3'-methoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108478-56-4 | |

| Record name | 2-Biphenyl-(3'-methoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-Bromophenylacetic Acid Methyl Ester

The acetic acid group is protected as a methyl ester to prevent undesired side reactions during cross-coupling. A representative procedure involves:

Preparation of 3-Methoxyphenylboronic Acid

3-Methoxyphenylboronic acid is commercially available or synthesized via:

Cross-Coupling Reaction

Optimized Conditions :

-

Catalyst System : Pd(PPh₃)₄ (5 mol%) in a degassed mixture of 1,4-dioxane and aqueous Na₂CO₃ (2M).

-

Substrate Ratios : 2-Bromophenylacetic acid methyl ester (1.0 equiv), 3-methoxyphenylboronic acid (1.2 equiv).

-

Temperature and Duration : 90°C for 18 hours under nitrogen.

Workup :

-

Extraction with ethyl acetate, drying over Na₂SO₄, and solvent evaporation.

-

Yield : 70–80% of this compound methyl ester as a pale-yellow solid.

Ester Hydrolysis to Carboxylic Acid

Alkaline Hydrolysis

Procedure :

-

Reflux the methyl ester (1.0 equiv) in aqueous NaOH (2M, 10 volumes) and ethanol (1:1 v/v) for 6 hours.

-

Acidification with HCl (6M) to pH 2–3 precipitates the carboxylic acid.

Purification :

Acidic Hydrolysis

Alternative Method :

-

Heating the ester in concentrated HCl (12M) at 100°C for 24 hours.

-

Drawbacks : Lower yields (60–70%) due to partial decomposition of the methoxy group.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, CDCl₃) :

-

δ 7.52 (d, J = 7.8 Hz, 1H, H-6'), 7.41 (t, J = 7.6 Hz, 1H, H-5'), 7.32 (d, J = 8.1 Hz, 1H, H-4'), 7.28 (s, 1H, H-2'), 6.95 (dd, J = 8.2, 2.4 Hz, 1H, H-4), 3.85 (s, 3H, OCH₃), 3.72 (s, 2H, CH₂CO₂H).

¹³C NMR (125 MHz, CDCl₃) :

Mass Spectrometry (MS)

ESI-MS (m/z) :

Alternative Synthetic Routes

Friedel-Crafts Acylation

Procedure :

Ullmann Coupling

Conditions :

-

Copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%), K₂CO₃ (2.0 equiv) in DMF at 120°C for 24 hours.

-

Limitation : Lower regioselectivity compared to Suzuki-Miyaura.

Industrial-Scale Considerations

Catalytic System Optimization

Cost-Effective Pd Sources :

Crystallization Protocols

Antisolvent Addition :

-

Gradual introduction of n-heptane to ethanolic solutions of the crude product enhances crystal purity (>98%).

Challenges and Mitigation Strategies

Regioselectivity in Cross-Coupling

Chemical Reactions Analysis

Types of Reactions

(3’-Methoxy-biphenyl-2-yl)-acetic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The biphenyl structure can be reduced to form cyclohexyl derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

Substitution: Reagents like sodium methoxide (NaOCH₃) and other nucleophiles are used under basic conditions.

Major Products Formed

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of cyclohexyl derivatives.

Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3’-Methoxy-biphenyl-2-yl)-acetic acid has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3’-Methoxy-biphenyl-2-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the biphenyl structure play crucial roles in its reactivity and interaction with biological molecules. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interaction with cellular membranes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogs in the Biphenyl-Acetic Acid Family

Key analogs differ in the position of substituents on the biphenyl system (Table 1):

| Compound Name | CAS Number | Substituent Positions | Molecular Formula | Purity | Key Properties/Applications |

|---|---|---|---|---|---|

| (3'-Methoxy-biphenyl-2-yl)-acetic acid | 108478-56-4 | 3'-OCH₃, 2-CH₂COOH | C₁₅H₁₄O₃ | 95% | Intermediate for drug synthesis |

| (2'-Methoxy-biphenyl-3-yl)-acetic acid | 187269-42-7 | 2'-OCH₃, 3-CH₂COOH | C₁₅H₁₄O₃ | 95% | Studied for anti-inflammatory activity |

| (4'-Methoxy-biphenyl-2-yl)-acetic acid | 195813-59-3 | 4'-OCH₃, 2-CH₂COOH | C₁₅H₁₄O₃ | 95% | Material science applications |

| (3'-Methoxy-biphenyl-3-yl)-acetic acid | 669713-72-8 | 3'-OCH₃, 3-CH₂COOH | C₁₅H₁₄O₃ | 95% | Not reported |

| 2-(3'-Cyano-biphenyl-4-yl)acetic acid | 893640-23-8 | 3'-CN, 4-CH₂COOH | C₁₅H₁₁NO₂ | N/A | High polarity; medicinal chemistry |

Table 1. Structural analogs of this compound .

Key Observations:

- Substituent Position Effects : The position of the methoxy group (2', 3', or 4') and the acetic acid moiety (2- or 3-position) significantly influence electronic properties and steric hindrance. For example, the 3'-methoxy group in the target compound may enhance solubility compared to 4'-methoxy analogs due to altered dipole moments .

Solubility and Stability

- Methoxy-substituted analogs generally exhibit moderate water solubility due to the hydrophilic -OCH₃ group. In contrast, cyano-substituted derivatives (e.g., 2-(3'-Cyano-biphenyl-4-yl)acetic acid) show lower solubility but higher chemical stability under acidic conditions .

- Safety Profiles: Analogs like 2-(3'-Cyano-biphenyl-4-yl)acetic acid pose higher acute toxicity (Oral LD₅₀ Category 4) and skin irritation risks compared to methoxy-substituted derivatives, which have milder hazard profiles .

Biological Activity

(3'-Methoxy-biphenyl-2-yl)-acetic acid, also known by its CAS number 108478-56-4, is a biphenyl derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a methoxy group attached to a biphenyl moiety, which is further linked to an acetic acid functional group. The unique structure of this compound may influence its interaction with biological systems, making it a subject of various research studies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of biphenyl derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For instance, biphenyl derivatives have been shown to induce apoptosis in breast cancer cells (MDA-MB-231) with IC50 values as low as 2.68 μM, suggesting significant cytotoxic effects .

Table 1: Cytotoxicity of Biphenyl Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 | TBD |

| Biphenyl derivative 12j-4 | MDA-MB-231 | 2.68 |

| Indole acetic acid derivative | HeLa | 89.8 |

Antimicrobial Activity

In addition to anticancer properties, this compound may exhibit antimicrobial activity. Similar compounds have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some related biphenyl derivatives was reported to range from 40 to 50 µg/mL against these pathogens .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | TBD |

| Biphenyl derivative 2 | S. aureus | 40 |

| Sulfonate derivative | P. aeruginosa | 50 |

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Apoptosis Induction : The ability to induce apoptosis in cancer cells through the modulation of signaling pathways such as AKT and GSK-3β has been observed in related biphenyl derivatives .

- Antimicrobial Mechanisms : Antimicrobial activity may stem from disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

- Study on Breast Cancer Cells : A study investigated the effects of various biphenyl derivatives on MDA-MB-231 cells and found that specific modifications in the structure significantly enhanced cytotoxicity, suggesting a structure-activity relationship that could be explored further for this compound .

- Antibacterial Activity Assessment : Another study evaluated the antibacterial properties of related compounds against clinical isolates and demonstrated that certain structural features contributed to increased potency against resistant strains .

Q & A

What are the common synthetic routes for (3'-Methoxy-biphenyl-2-yl)-acetic acid?

Synthesis typically involves multi-step strategies. A biphenyl core is often constructed via Suzuki-Miyaura coupling between a methoxy-substituted aryl halide and a boronic acid derivative. Subsequent functionalization with an acetic acid group can be achieved through alkylation or hydrolysis of ester precursors. For example, similar biphenyl-acetic acid derivatives are synthesized using intermediates like 2-methoxybenzoic acid, followed by etherification and esterification steps under acidic or catalytic conditions . Optimization of reaction parameters (e.g., catalyst loading, solvent polarity) is critical to minimize side reactions and improve yields.

How is the purity of this compound validated in academic research?

Purity is assessed using a combination of analytical techniques:

- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 columns, acetonitrile/water gradients) to quantify impurities .

- NMR : H and C NMR to confirm structural integrity and detect residual solvents or unreacted intermediates .

- Melting Point Analysis : Consistency with literature values (e.g., 71–73°C for structurally related 3-methoxyphenylacetic acid) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

What experimental strategies mitigate low yields in biphenyl coupling reactions?

Low yields in Suzuki couplings may arise from poor catalyst activity or competing side reactions. Advanced approaches include:

- Catalyst Screening : Rhodium or palladium-based catalysts (e.g., Pd(PPh)) to enhance cross-coupling efficiency .

- Solvent Optimization : Use of polar aprotic solvents (e.g., DMF, THF) to stabilize transition states .

- Temperature Control : Reactions conducted at 60–80°C to balance kinetics and thermal decomposition risks .

- Purification Techniques : Column chromatography with silica gel or preparative HPLC to isolate the target compound from byproducts .

How can researchers resolve discrepancies in spectroscopic data for this compound?

Contradictions in NMR or IR spectra often stem from impurities or tautomeric forms. Methodological solutions include:

- Cross-Validation : Compare data across multiple instruments (e.g., 500 MHz vs. 300 MHz NMR) .

- Spiking Experiments : Introduce a pure reference standard to confirm peak assignments .

- Density Functional Theory (DFT) Calculations : Predict NMR chemical shifts or vibrational frequencies to align with experimental observations .

What are the recommended storage conditions to ensure compound stability?

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Atmosphere : Use inert gas (N or Ar) to minimize oxidation of the acetic acid moiety .

- Solvent Compatibility : Dissolve in DMSO or ethanol for long-term storage; avoid aqueous buffers unless stabilized at pH 6–8 .

Which solvents are optimal for solubility studies of this compound?

Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the compound’s biphenyl and carboxylic acid groups. Aqueous solubility can be enhanced via pH adjustment (e.g., sodium salt formation at pH >7) . For crystallography, mixed solvents like acetone/water may promote single-crystal growth .

How is this compound utilized in enzyme interaction studies?

The acetic acid group enables coordination with active-site residues (e.g., histidine or lysine in hydrolases). Researchers employ:

- Fluorescence Quenching Assays : Monitor binding affinity using tryptophan residues as intrinsic probes .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of enzyme-ligand interactions .

What steps validate new analytical methods for quantifying this compound?

- Linearity : Calibration curves (R >0.99) across a concentration range (e.g., 1–100 µM) .

- Recovery Tests : Spike known amounts into biological matrices (e.g., plasma) to assess extraction efficiency .

- Inter-Day Precision : Repeat analyses across three days to calculate %RSD (<5%) .

How does pH affect the stability of this compound?

Under acidic conditions (pH <3), the compound may undergo esterification or decarboxylation. Stability studies using accelerated degradation (e.g., 40°C/75% RH for 4 weeks) coupled with LC-MS monitoring can identify degradation pathways . Buffering at neutral pH (6–7.5) is recommended for aqueous formulations .

How to address conflicting reports on synthetic yields in literature?

Discrepancies often arise from reagent purity or catalytic systems. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.